N-Acetyl-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide N-Acetyl-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 328077-50-5
VCID: VC0444698
InChI: InChI=1S/C20H17FN2O4/c1-3-26-17-6-4-5-13-11-16(19(25)22-12(2)24)20(27-18(13)17)23-15-9-7-14(21)8-10-15/h4-11H,3H2,1-2H3,(H,22,24,25)
SMILES: CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C
Molecular Formula: C20H17FN2O4
Molecular Weight: 368.4g/mol

N-Acetyl-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

CAS No.: 328077-50-5

Main Products

VCID: VC0444698

Molecular Formula: C20H17FN2O4

Molecular Weight: 368.4g/mol

N-Acetyl-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide - 328077-50-5

CAS No. 328077-50-5
Product Name N-Acetyl-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide
Molecular Formula C20H17FN2O4
Molecular Weight 368.4g/mol
IUPAC Name N-acetyl-8-ethoxy-2-(4-fluorophenyl)iminochromene-3-carboxamide
Standard InChI InChI=1S/C20H17FN2O4/c1-3-26-17-6-4-5-13-11-16(19(25)22-12(2)24)20(27-18(13)17)23-15-9-7-14(21)8-10-15/h4-11H,3H2,1-2H3,(H,22,24,25)
Standard InChIKey UQJKGGZXLGGWNR-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C
Canonical SMILES CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)F)C(=C2)C(=O)NC(=O)C
PubChem Compound 997895
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator